molecular formula C14H17N3OS B11774920 N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 313504-94-8

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B11774920
CAS No.: 313504-94-8
M. Wt: 275.37 g/mol
InChI Key: DLVWUTLFCCKHHZ-UHFFFAOYSA-N
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Description

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 6-aminobenzo[d]thiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine, which are condensed in ethanol with a catalytic quantity of glacial acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

313504-94-8

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H17N3OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17,18)

InChI Key

DLVWUTLFCCKHHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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